Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate
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Overview
Description
Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate is a synthetic organic compound characterized by its unique pyridine-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-6-butyl-2-oxo-1,2-dihydropyridine with methyl acetate under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-(3-amino-6-butyl-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-5-9-6-7-10(13)12(16)14(9)8-11(15)17-2/h6-7H,3-5,8,13H2,1-2H3 |
InChI Key |
FRUAXPAGXVSIPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C(=O)N1CC(=O)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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